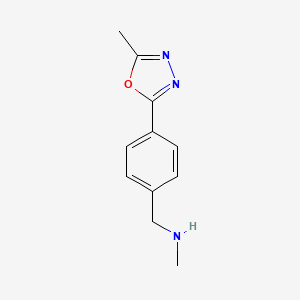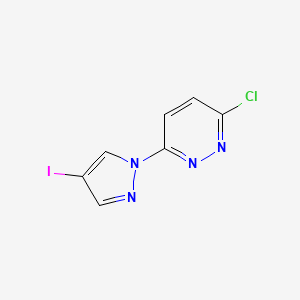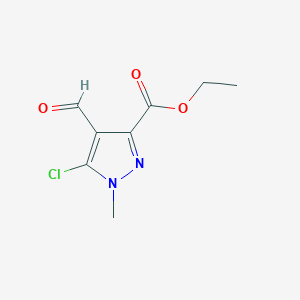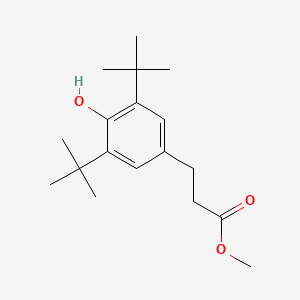
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
概要
説明
“Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is an organic compound with the molecular formula C18H28O3 . It is also known by the trade name "Stabiliff" . This compound is a mono-constituent substance and is used as an antioxidant in polyethylene .
Synthesis Analysis
The synthesis of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” involves taking 2,6-di-tert-butyl phenol and methyl acrylate as raw materials. Under the catalytic effect of inorganic base sodium methanolate, a Michael addition reaction is performed to obtain the compound through H-1,5 migration . The synthetic route is simple, direct, and convenient .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is represented by the formula C18H28O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” include a Michael addition reaction under the catalytic effect of inorganic base sodium methanolate .Physical And Chemical Properties Analysis
“Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is a solid substance under normal conditions . It has a melting point of 63-65°C . It is soluble in methanol .科学的研究の応用
Application 1: Antioxidant in Organic Materials
- Scientific Field : Materials Science .
- Summary of the Application : Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is used as an antioxidant in organic materials such as lubricants, fuels, and polymers . These materials are susceptible to oxidative and thermal deterioration from heat, mechanical stress, or in the presence of chemicals such as atmospheric oxygen or metallic impurities .
- Methods of Application : The compound is incorporated as a stabilizer into these materials to retard their deterioration . It is prepared by the reaction of 2,6-di-tert-butylphenyl with methyl acrylate under basic conditions using dimethyl sulfoxide as the promoter .
- Results or Outcomes : The use of this antioxidant ensures process stability, long-term thermal stability of polymers, and durability of the corresponding products . It also enhances the performance of lubricant formulations by improving thermal stability, enabling oil drains, and providing extended equipment life .
Application 2: Polymer Stabilizer
- Scientific Field : Polymer Science .
- Summary of the Application : Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is used as a polymeric stabilizer . It is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer by butylphenol functionalities .
- Methods of Application : The compound is incorporated into the polymer during the polymer processing .
- Results or Outcomes : The use of this antioxidant in polymer processing ensures the long-term thermal stability of polymers and durability of the corresponding products .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMJCECEFTYEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027623 | |
| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
CAS RN |
6386-38-5 | |
| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl di-t-butyl hydroxyhydrocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DI-T-BUTYL HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RWF1ITXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


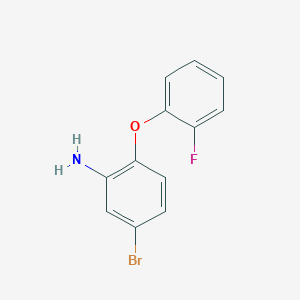
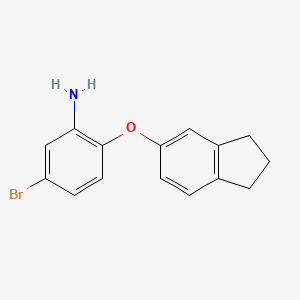
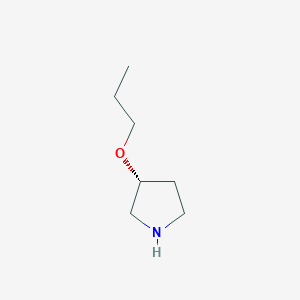
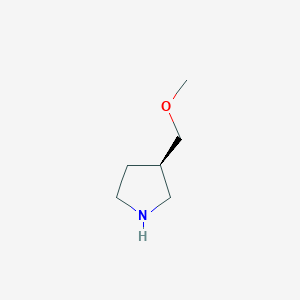
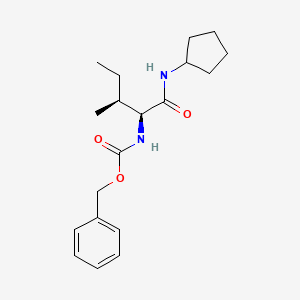
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

